1-(Pyridin-4-yl)pyrrolidin-3-one
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Overview
Description
1-(Pyridin-4-yl)pyrrolidin-3-one is a heterocyclic compound that features a pyridine ring attached to a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)pyrrolidin-3-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine derivatives with suitable amines and carbonyl compounds can yield the desired pyrrolidinone structure .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a more saturated form.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce saturated pyrrolidinone derivatives .
Scientific Research Applications
1-(Pyridin-4-yl)pyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)pyrrolidin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
1-(Pyridin-4-yl)pyrrolidin-3-one can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)pyrrolidin-2-one: This compound has a similar structure but differs in the position of the carbonyl group.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents or functional groups
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-pyridin-4-ylpyrrolidin-3-one |
InChI |
InChI=1S/C9H10N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5H,3,6-7H2 |
InChI Key |
JJRJGOTYKLDQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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